N-(2-methoxyethyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-(2-Methoxyethyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by a bicyclic heteroaromatic core. Its structure includes:
- A 3-(2-methoxyphenyl) substituent at position 3, contributing steric bulk and electron-donating properties.
- A 5-methyl group at position 5, enhancing lipophilicity and metabolic stability.
- An N-(2-methoxyethyl)amine side chain at position 7, influencing solubility and pharmacokinetics.
Its synthesis likely follows established methods for pyrazolopyrimidines, such as nucleophilic substitution of chlorinated precursors with amines (e.g., 2-methoxyethylamine) under basic conditions .
Properties
IUPAC Name |
N-(2-methoxyethyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-12-10-16(18-8-9-22-2)21-17(20-12)14(11-19-21)13-6-4-5-7-15(13)23-3/h4-7,10-11,18H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMNFZWVLZYZBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCCOC)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyethyl group: This step often involves nucleophilic substitution reactions where a suitable methoxyethylating agent is used.
Attachment of the methoxyphenyl group: This can be done via electrophilic aromatic substitution or through cross-coupling reactions using palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Research indicates that this compound exhibits several biological activities that could be leveraged in therapeutic contexts:
Enzymatic Inhibition
N-(2-methoxyethyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has shown potential as an inhibitor of specific enzymes involved in cancer pathways. For instance:
- Dihydrofolate Reductase (DHFR) : Structural analogs have been studied for their inhibitory effects on DHFR, which is a crucial target in cancer therapy due to its role in nucleotide synthesis and cell proliferation .
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease models. The mechanism involves the modulation of inflammatory cytokines and pathways .
Antimicrobial Activity
Similar compounds within the pyrazolo[1,5-a]pyrimidine class have demonstrated antimicrobial effects against various pathogens. This suggests that this compound may exhibit similar properties, warranting further research into its efficacy against bacterial and fungal infections .
Case Study 1: Cancer Therapeutics
In vitro studies have demonstrated that this compound effectively inhibits the growth of certain cancer cell lines by targeting DHFR. The compound's structural modifications have been optimized to enhance potency against resistant strains .
Case Study 2: Anti-inflammatory Research
Research has indicated that this compound reduces levels of pro-inflammatory cytokines in macrophage models. This suggests potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
Case Study 3: Antimicrobial Efficacy
Preliminary antimicrobial assays reveal that this compound exhibits significant activity against Gram-positive bacteria. Further studies are required to evaluate its effectiveness against a broader spectrum of pathogens .
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidin-7-amine derivatives exhibit diverse biological activities influenced by substituent variations. Below is a comparative analysis of the target compound and its structural analogues:
Table 1: Structural and Functional Comparison of Pyrazolopyrimidine Derivatives
Key Insights
Substituent Effects on Bioactivity
- 3-Position Aryl Groups :
- Electron-withdrawing groups (e.g., 4-fluorophenyl in ) enhance anti-mycobacterial potency (MIC = 0.12 µM) .
- 5-Position Substituents:
- Methyl groups (e.g., ) improve metabolic stability over bulkier aryl groups (e.g., 5-phenyl in ) .
N-Substituent Influence Pyridinylmethyl () enhances binding to mycobacterial ATP synthase via π-π interactions . Methoxyethyl (target compound) increases hydrophilicity (logP ~3.4 vs.
Synthetic Accessibility
- Chlorinated pyrazolopyrimidine precursors (e.g., 7-chloro derivatives in ) react efficiently with amines (e.g., 2-methoxyethylamine) under mild conditions (60–110°C, K₂CO₃/DIPEA) .
- Suzuki coupling () enables diversification of 3- and 5-aryl substituents but requires palladium catalysts and boronic acids .
Table 2: Physicochemical Properties
Biological Activity
N-(2-methoxyethyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. Its unique structure, characterized by the presence of methoxyethyl and methoxyphenyl substituents, positions it as a candidate for various biological applications, including potential therapeutic uses.
- IUPAC Name : this compound
- Molecular Formula : C17H20N4O2
- Molecular Weight : 312.373 g/mol
- CAS Number : 879592-77-5
Biological Activity Overview
Research indicates that this compound exhibits several biological activities that could be leveraged in therapeutic contexts:
- Enzymatic Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer pathways. Its structural analogs have been studied for their inhibitory effects on dihydrofolate reductase (DHFR), a target in cancer therapy .
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease models.
- Antimicrobial Activity : Similar compounds within the pyrazolo[1,5-a]pyrimidine class have demonstrated antimicrobial effects against various pathogens, indicating that this compound may exhibit similar properties .
The mechanism of action involves the compound's interaction with molecular targets such as enzymes and receptors. This interaction can modulate cellular pathways leading to therapeutic effects:
- Binding Interactions : The methoxy groups may enhance binding affinity to specific targets, which can alter enzyme activity or receptor signaling pathways.
- Cellular Effects : The modulation of these pathways can result in reduced cell proliferation in cancer models and decreased inflammatory responses.
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds in the pyrazolo[1,5-a]pyrimidine series:
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Compound A | DHFR Inhibition | |
| Compound B | Anti-inflammatory | |
| Compound C | Antimicrobial |
Synthesis and Structural Analysis
The synthesis typically involves multi-step organic reactions starting from pyrazolo[1,5-a]pyrimidine precursors. Key steps include:
- Formation of Pyrazolo Core : Cyclization under acidic conditions.
- Substituent Introduction :
- Methoxyethyl group via nucleophilic substitution.
- Methoxyphenyl group through electrophilic aromatic substitution.
These synthetic routes allow for the production of compounds with varied biological activities based on their substituent patterns.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
